(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone
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Overview
Description
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzofuran ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the bromination of 3-methylbenzofuran followed by the introduction of a fluorophenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-bromophenyl)methanone
- (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-iodophenyl)methanone
Uniqueness
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone is unique due to the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(5,7-dibromo-3-methyl-1-benzofuran-2-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2FO2/c1-8-12-6-10(17)7-13(18)16(12)21-15(8)14(20)9-2-4-11(19)5-3-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBQBNXOCKZFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Br)Br)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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